molecular formula C18H20ClN3O2 B509568 (4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine CAS No. 892693-46-8

(4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine

Cat. No.: B509568
CAS No.: 892693-46-8
M. Wt: 345.8g/mol
InChI Key: NFPVNXYQTBPQHO-UHFFFAOYSA-N
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Description

(4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine is a complex organic compound with the molecular formula C18H20ClN3O2 This compound features a piperazine ring substituted with a 5-chloro-2-methoxybenzoyl group and a phenylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols .

Scientific Research Applications

(4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a 5-chloro-2-methoxybenzoyl group and a phenylamine group makes it a valuable compound for various research applications .

Properties

IUPAC Name

[4-(4-aminophenyl)piperazin-1-yl]-(5-chloro-2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-24-17-7-2-13(19)12-16(17)18(23)22-10-8-21(9-11-22)15-5-3-14(20)4-6-15/h2-7,12H,8-11,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPVNXYQTBPQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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